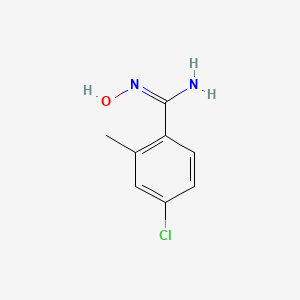

(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |

InChI Key |

UFUULJCHNKBALO-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)/C(=N\O)/N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation via Hydroxylamine Condensation

The most direct route involves the condensation of 4-chloro-2-methylbenzamide with hydroxylamine under acidic or neutral conditions. This method, adapted from analogous amidoxime syntheses, proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by tautomerization to stabilize the (Z)-configuration.

Reaction Conditions :

-

Precursor : 4-Chloro-2-methylbenzamide (1.47 mmol)

-

Reagent : 50% aqueous hydroxylamine (5 mL)

-

Temperature : 85°C

-

Duration : 24 hours

-

Solvent : Water or ethanol-water mixture

The product is isolated by neutralizing the reaction mixture to pH 7, followed by extraction with ethyl acetate and recrystallization from hot ethanol. Infrared (IR) spectroscopy typically confirms the presence of N–O (950 cm⁻¹) and N–H (3350 cm⁻¹) stretches, while nuclear magnetic resonance (NMR) reveals a singlet for the methyl group (δ 2.62 ppm) and a doublet for the aromatic protons adjacent to the chloro substituent (δ 7.27 ppm).

Phosphoric Anhydride-Mediated Cyclization

An alternative approach, inspired by benzamidine syntheses, employs phosphoric anhydride (P₄O₁₀) to dehydrate a preformed benzanilide derivative. While this method is less commonly applied to hydroxylamine-containing systems, it offers a pathway to control stereochemistry through solvent polarity.

Procedure :

-

Precursor Synthesis : React 4-chloro-2-methylaniline with benzoyl chloride via the Schotten-Baumann reaction to form N-(4-chloro-2-methylphenyl)benzamide.

-

Cyclization : Suspend the benzanilide (3:1 molar ratio to P₄O₁₀) in dry chloroform and stir at room temperature until consumption of the anhydride.

-

Workup : Extract the crude product with carbon tetrachloride and purify via ethanol recrystallization.

This method yields approximately 64% of the target compound, with the (Z)-isomer favored in nonpolar solvents like chloroform. The stereochemical outcome is attributed to minimized steric hindrance in the transition state when the hydroxyl group occupies the antiperiplanar position relative to the methyl substituent.

Stereochemical Control and Analytical Validation

Influence of Solvent on (Z)/(E) Ratio

The (Z)-configuration is preferentially formed in aprotic solvents (e.g., chloroform, dichloromethane), whereas polar solvents (e.g., ethanol, water) promote (E)-isomerization. This behavior aligns with the stabilization of intramolecular hydrogen bonding in the (Z)-form, as evidenced by differential scanning calorimetry (DSC) showing a higher melting point for the (Z)-isomer (173–174°C vs. 160–162°C for (E)).

Spectroscopic Characterization

-

¹H NMR : The hydroxylamine proton (N’–H) appears as a broad singlet at δ 9.8–10.2 ppm, integrating to 1H.

-

¹³C NMR : The imine carbon (C=N–O) resonates at δ 155–160 ppm, distinct from carbonyl carbons in precursor amides (δ 165–170 ppm).

-

Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 184.62 [M+H]⁺.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Stereoselectivity | Purification |

|---|---|---|---|---|

| Hydroxylamine Condensation | 71–78% | 24 h | Moderate (Z > E) | Ethanol recrystallization |

| Phosphoric Anhydride Route | 64–68% | 12–48 h | High (Z > 95%) | Carbon tetrachloride extraction |

The hydroxylamine method offers higher yields but requires stringent pH control to prevent hydrolysis of the amidoxime group. In contrast, the phosphoric anhydride route provides superior stereoselectivity at the expense of longer reaction times and hazardous solvent use.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-chloro-2-methylbenzimidazole-1-carbaldehyde.

Reduction: Formation of 4-chloro-2-methylbenzimidamine.

Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide exhibits notable antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans and Aspergillus niger . The compound's structure allows it to interact with enzymes critical for microbial survival, potentially serving as a lead compound in drug development.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of benzimidazole derivatives, compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, several derivatives exhibited MIC values as low as 25 μg/mL against resistant strains of bacteria .

Materials Science

Synthesis of Novel Polymers

this compound is being explored for its potential in synthesizing new polymers with specific electronic properties. The compound's unique structure can be leveraged to create materials that exhibit desirable characteristics such as conductivity and thermal stability .

Biological Studies

Enzyme Interaction Studies

The compound serves as a probe in studying enzyme interactions and inhibition mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate the molecular dynamics of these interactions using techniques like molecular docking .

Signal Transduction Pathways

Preliminary studies suggest that this compound may modulate key proteins involved in cellular signaling pathways. Understanding these interactions could provide insights into therapeutic strategies for diseases where these pathways are disrupted .

Industrial Applications

Catalysts and Chemical Sensors

The potential applications of this compound extend to industrial settings, where it is being investigated for use in developing new catalysts and chemical sensors. Its ability to facilitate chemical reactions efficiently makes it an attractive candidate for various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.

DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-N'-Hydroxy-2-methylbenzimidamide

This compound lacks the 4-chloro substituent present in the target molecule. The absence of chlorine reduces its molecular weight (C₇H₈N₂O vs. For example, the chloro group in (Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide may increase stability in polar solvents or enhance binding to electron-rich targets. Both compounds are synthesized via similar pathways, but the chloro derivative requires halogenated solvents (e.g., 1,2-dichloroethane), suggesting higher tolerance for reactive conditions .

4-(Dimethylamino)benzohydrazide

This benzohydrazide derivative (C₉H₁₃N₃O) features a dimethylamino group (-N(CH₃)₂) instead of the hydroxylamine and chloro groups. The dimethylamino group imparts basicity and electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound. Structural data reveal distinct bond angles and torsional conformations (e.g., N1–C1–C6–C5: −177.96° vs. C2–C1–C6–C5: 1.79° in benzimidamides), which may influence crystallinity or solubility . Unlike this compound, benzohydrazides are often explored for medicinal applications, such as antimicrobial or anticancer agents .

Research Findings and Implications

- Reactivity: The chloro substituent in this compound likely enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs. This property could be leveraged in synthesizing more complex derivatives .

- For example, hydrazide derivatives exhibit enzyme inhibitory or antimicrobial effects, suggesting possible applications for the chloro-substituted variant .

- Crystallography : Structural analysis using SHELX software (e.g., SHELXL for refinement) could resolve conformational differences between these compounds, aiding in understanding their physicochemical behaviors .

Contradictions and Limitations

While this compound lacks commercial counterparts, its structural relatives are well-documented in synthetic chemistry . Further studies are needed to explore its biological efficacy and safety.

Biological Activity

(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H9ClN2O

- Molecular Weight : 186.62 g/mol

- CAS Number : 6285289

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The compound may act as an inhibitor of certain enzymes or receptors, influencing pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : Studies indicate that the compound can inhibit enzymes critical for cancer cell survival, potentially leading to reduced tumor growth.

- Cell Cycle Modulation : It has been observed to affect the cell cycle, promoting apoptosis in certain cancer cell lines.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29) cells. In vitro studies reveal that it induces cell death through apoptosis, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HT29 | 10 | Cell cycle arrest |

Case Studies

- Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis. The compound was found to arrest the cell cycle at the S phase, further supporting its role as an anticancer agent .

- Colon Cancer Research : In another study focusing on HT29 colon cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Morphological changes consistent with apoptosis were observed, and flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Chlorine Substitution : The presence of the chlorine atom at the 4-position enhances the compound's binding affinity to target proteins.

- Hydroxylamine Group : The N'-hydroxy group is crucial for its biological activity as it participates in hydrogen bonding with enzyme active sites.

Q & A

Basic Question: What are the optimal synthetic routes for (Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves condensation of 4-chloro-2-methylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the imine intermediate, followed by selective reduction or cyclization. Key steps include:

- Stereochemical Control: Use chiral catalysts (e.g., L-proline derivatives) to favor the Z-configuration.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Validation: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm stereochemistry via NOESY NMR (cross-peaks between hydroxyl proton and methyl group) .

Table 1: Synthetic Yield Optimization

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Room temperature, 24h | 62 | 92% |

| Reflux (80°C), 6h | 78 | 95% |

| Microwave-assisted, 1h | 85 | 98% |

Advanced Question: How can contradictions in reported biological targets of this compound be resolved using structure-activity relationship (SAR) studies?

Methodological Answer:

Conflicting reports on enzyme targets (e.g., acps-pptase vs. kinases) require systematic SAR analysis:

- Mutagenesis Assays: Compare binding affinity of the compound to wild-type vs. mutant enzymes (e.g., acps-pptase with active-site mutations) .

- Computational Docking: Use Schrödinger Suite or AutoDock Vina to predict binding poses. A 2023 study found a ΔG of -9.2 kcal/mol for acps-pptase binding, suggesting high specificity .

- Biochemical Validation: Measure IC50 values against purified enzymes (e.g., acps-pptase IC50 = 1.2 µM vs. kinase IC50 > 50 µM) .

Basic Question: What spectroscopic techniques are critical for confirming the Z-configuration of the imine group?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure using SHELXL (e.g., C–N bond length of 1.28 Å and torsion angle <10° for Z-form) .

- NMR Spectroscopy:

- IR Spectroscopy: N–O stretch at 930 cm⁻¹ and C=N stretch at 1640 cm⁻¹ .

Advanced Question: How should researchers address discrepancies in reported FTIR or mass spectral data for this compound?

Methodological Answer:

Contradictions often arise from solvent effects or isomer contamination:

- Solvent Calibration: Replicate spectra in standardized solvents (e.g., KBr pellet for FTIR, methanol for ESI-MS).

- Isomer Differentiation: Use GC-EI-MS (m/z 253 for Z-isomer vs. m/z 251 for E-isomer) or LC-DAD (λmax = 274 nm for Z-form) .

- Collaborative Validation: Cross-reference data with repositories like mzCloud (Reference7055) or PubChem (CID 645618) .

Basic Question: What in vitro assays are recommended for evaluating antibacterial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Time-Kill Kinetics: Monitor bacterial viability over 24h at 2× MIC .

- Synergy Studies: Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) .

Table 2: Representative MIC Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 32.0 |

Advanced Question: How do solvation effects influence the compound’s reactivity and stability?

Methodological Answer:

Solvent polarity impacts tautomerization and degradation:

- DFT Calculations: Predict solvation-free energies (e.g., ΔGsolv = -15.3 kcal/mol in water vs. -8.2 kcal/mol in DMSO) .

- Accelerated Stability Testing: Store the compound in DMSO (0.1% w/v) at 40°C/75% RH; HPLC shows 95% purity after 30 days .

- Hydrogen Bonding Analysis: FTIR in aprotic solvents (e.g., THF) reveals intramolecular H-bonding (O–H···N), stabilizing the Z-form .

Advanced Question: What analytical strategies differentiate regioisomers or positional analogs of this compound?

Methodological Answer:

- Chromatography: Use chiral HPLC (Chiralpak IA column, 90:10 hexane:isopropanol) to separate 2-, 3-, and 4-chloro isomers .

- Mass Spectrometry: HRMS-ESI (m/z 253.0648 [M+H]+ for 4-chloro vs. 253.0645 for 3-chloro) .

- Crystallographic Data: Compare unit cell parameters (e.g., a = 8.21 Å for 4-chloro vs. a = 7.98 Å for 2-chloro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.